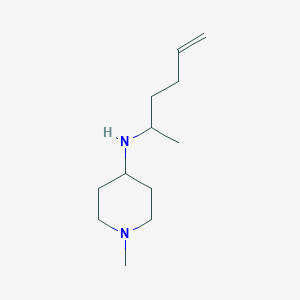

N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine

Description

N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine is a secondary amine featuring a piperidine core substituted with a methyl group at the 1-position and a hex-5-en-2-yl group at the 4-amino position. This compound belongs to a broader class of piperidine derivatives, which are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C12H24N2/c1-4-5-6-11(2)13-12-7-9-14(3)10-8-12/h4,11-13H,1,5-10H2,2-3H3 |

InChI Key |

WGHZHDDGLCSLDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Piperidines

Several routes exist for synthesizing substituted piperidines, which can be adapted for the preparation of N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine. These methods generally involve:

Synthesis of trans-2,6-Dialkylpiperidines

trans-2,6-dialkylpiperidines can be synthesized through various methods:

Preparation of Piperidin-4-ones

A method for preparing substituted piperidin-4-ones from tetrahydropyridinylidene salts (THPS) via a selective reduction process exists.

Synthesis Strategies and Chemical Reactions

Transfer Hydrogenation

Transfer hydrogenation can be employed to convert piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid.

Conversion to Carboxamide

1-methylpiperidine-4-carboxylic acid can be reacted with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid can also be used in this reaction.

Reaction Conditions

To avoid discoloration of the product, conducting the reaction at a lower temperature (below 80°C, preferably around 70°C) is advantageous when converting 1-methylpiperidine-4-carboxylic acid to N,N-diethyl-1-methylpiperidine-4-carboxamide.

Chemical Properties

Identifiers

- PubChem CID: 75525498

- Molecular Formula: \$$ C{12}H{24}N_2 \$$

- Molecular Weight: 196.33 g/mol

- IUPAC Name: N-hex-5-en-2-yl-1-methylpiperidin-4-amine

- InChI: InChI=1S/C12H24N2/c1-4-5-6-11(2)13-12-7-9-14(3)10-8-12/h4,11-13H,1,5-10H2,2-3H3

- InChIKey: WGHZHDDGLCSLDR-UHFFFAOYSA-N

- SMILES: CC(CCC=C)NC1CCN(CC1)C

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine and related compounds in terms of structure, synthesis, and properties:

Table 1: Comparative Analysis of Piperidine-Based Amines

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity The hex-5-en-2-yl group introduces an unsaturated bond, which may confer higher reactivity for click chemistry or cross-coupling reactions compared to saturated alkyl chains (e.g., 4-fluorobenzyl in ). However, this group’s stereochemical purity (92–95% in analogs) suggests challenges in controlling regioselectivity during synthesis . For example, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is a critical intermediate in pimavanserin synthesis, a drug used for Parkinson’s disease psychosis .

Synthetic Efficiency Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) require multistep syntheses, resulting in moderate yields (66%), whereas simpler analogs like 4-amino-1-methylpiperidine are more straightforward to prepare .

Analytical and Purity Profiles

- Compounds with aromatic heterocycles (e.g., benzo[d]oxazol-2-yl in ) exhibit complex $^1$H NMR splitting patterns due to anisotropic effects, whereas aliphatic derivatives like this compound may show simpler spectra dominated by allylic protons .

- HPLC retention times vary significantly: N-(hex-5-en-2-yl)-4-methoxyaniline elutes at 18.4 minutes, while 3-methoxy-N-(4-methylpentan-2-yl)aniline elutes at 0.90 minutes, reflecting differences in polarity and molecular weight .

Challenges and Opportunities

- Stereochemical Control : The hex-5-en-2-yl group’s stereochemistry (92–95% purity in ) may require chiral catalysts or chromatography for optimization, increasing production costs .

- Biological Relevance : While N-(4-fluorobenzyl)-1-methylpiperidin-4-amine has established pharmaceutical applications, the biological activity of this compound remains unexplored. Its alkene moiety could be leveraged for prodrug strategies or targeted delivery systems.

- Scalability : High-yield syntheses (e.g., 87% in ) demonstrate feasibility for industrial-scale production, but functional group compatibility must be validated .

Biological Activity

N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hexenyl group. This structural configuration is believed to contribute to its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of various compounds related to this compound. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 30 |

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Mixed-type | 0.22 | |

| Butyrylcholinesterase (BChE) | Competitive | 0.42 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicated that the compound could reduce inflammation markers in animal models, providing a basis for further exploration in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 1-methylpiperidin-4-amine and a hex-5-en-2-yl halide (e.g., bromide or chloride) under basic conditions. Sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates the reaction at 60–80°C for 12–24 hours . Catalytic hydrogenation may be required if intermediates with unsaturated bonds are generated. Purification via column chromatography or recrystallization ensures high purity. Scalability can be improved using continuous flow reactors .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with characteristic shifts for the piperidine ring (e.g., δ 2.5–3.0 ppm for N-methyl groups) and alkene protons (δ 5.0–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHN: calc. 208.19) .

- HPLC : Assess purity (>95% preferred) using C18 columns and UV detection .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on GHS classifications for similar piperidine derivatives:

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent degradation .

Q. How can researchers evaluate the solubility and formulation stability of this compound for biological assays?

Solubility is tested in DMSO (for stock solutions) followed by dilution in PBS or ethanol. Lyophilization may enhance stability for long-term storage. Dynamic light scattering (DLS) monitors aggregation in aqueous buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the hex-5-en-2-yl substituent in biological activity?

- Analog Synthesis : Replace the hexenyl group with saturated (hexyl) or shorter alkenyl chains to compare potency .

- Biological Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) or antimicrobial screens .

- Computational Modeling : Dock compounds into receptor binding pockets (e.g., serotonin receptors) using AutoDock Vina to predict interactions .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC values under consistent pH/temperature) .

- Control Experiments : Verify purity of batches via HPLC and exclude solvent effects (e.g., DMSO cytotoxicity) .

- In Silico Validation : Use molecular dynamics (MD) simulations to assess binding stability under varying conditions .

Q. How can in vivo pharmacokinetic (PK) profiles be accurately determined for this compound?

- Animal Models : Administer via intravenous/oral routes in rodents; collect plasma at timed intervals .

- LC-MS/MS Analysis : Quantify compound and metabolites (e.g., oxidized alkene derivatives) with a lower limit of detection (LLOD) <1 ng/mL .

- Compartmental Modeling : Fit PK data to two-compartment models using software like Phoenix WinNonlin .

Q. What advanced computational approaches predict off-target interactions or toxicity risks?

- Pharmacophore Screening : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 enzymes) .

- ToxCast Data : Cross-reference with EPA’s ToxCast database to flag hepatotoxicity or cardiotoxicity risks .

- Machine Learning : Train models on Tox21 datasets to predict endocrine disruption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.